molecular formula C28H31N3OS B12024147 3-(4-tert-butylphenyl)-5-[(2,5-dimethylbenzyl)sulfanyl]-4-(4-methoxyphenyl)-4H-1,2,4-triazole

3-(4-tert-butylphenyl)-5-[(2,5-dimethylbenzyl)sulfanyl]-4-(4-methoxyphenyl)-4H-1,2,4-triazole

Cat. No.: B12024147
M. Wt: 457.6 g/mol
InChI Key: XNYVZZBBYNOVQL-UHFFFAOYSA-N
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Description

3-(4-tert-butylphenyl)-5-[(2,5-dimethylbenzyl)sulfanyl]-4-(4-methoxyphenyl)-4H-1,2,4-triazole is a synthetic organic compound belonging to the triazole family. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-tert-butylphenyl)-5-[(2,5-dimethylbenzyl)sulfanyl]-4-(4-methoxyphenyl)-4H-1,2,4-triazole typically involves multi-step organic reactions. A common approach might include:

    Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.

    Substitution Reactions: Introduction of the tert-butylphenyl, dimethylbenzylsulfanyl, and methoxyphenyl groups can be done through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions could target the triazole ring or the aromatic substituents.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings or the triazole core.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, organometallic reagents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones.

Scientific Research Applications

Chemistry

    Catalysis: Triazole derivatives are often used as ligands in catalytic systems.

    Materials Science: Used in the development of polymers and advanced materials.

Biology and Medicine

    Antimicrobial Agents: Triazole compounds are known for their antifungal and antibacterial properties.

    Pharmaceuticals: Potential use in drug development for various therapeutic areas.

Industry

    Agriculture: Used as fungicides and herbicides.

    Chemical Industry: Employed in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 3-(4-tert-butylphenyl)-5-[(2,5-dimethylbenzyl)sulfanyl]-4-(4-methoxyphenyl)-4H-1,2,4-triazole would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, inhibiting or modulating their activity. The molecular pathways involved would be specific to the biological system being targeted.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: The parent compound, known for its broad range of biological activities.

    Fluconazole: A well-known antifungal agent with a triazole core.

    Itraconazole: Another antifungal agent with structural similarities.

Uniqueness

3-(4-tert-butylphenyl)-5-[(2,5-dimethylbenzyl)sulfanyl]-4-(4-methoxyphenyl)-4H-1,2,4-triazole is unique due to its specific substituents, which may confer distinct biological or chemical properties compared to other triazole derivatives.

Properties

Molecular Formula

C28H31N3OS

Molecular Weight

457.6 g/mol

IUPAC Name

3-(4-tert-butylphenyl)-5-[(2,5-dimethylphenyl)methylsulfanyl]-4-(4-methoxyphenyl)-1,2,4-triazole

InChI

InChI=1S/C28H31N3OS/c1-19-7-8-20(2)22(17-19)18-33-27-30-29-26(21-9-11-23(12-10-21)28(3,4)5)31(27)24-13-15-25(32-6)16-14-24/h7-17H,18H2,1-6H3

InChI Key

XNYVZZBBYNOVQL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)CSC2=NN=C(N2C3=CC=C(C=C3)OC)C4=CC=C(C=C4)C(C)(C)C

Origin of Product

United States

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